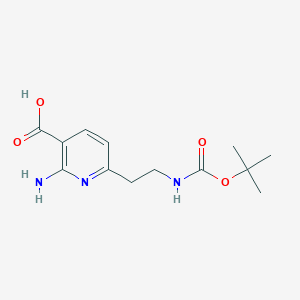
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a tert-butoxycarbonyl-protected aminoethyl group at the 6-position of the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc-protected amino acid is then subjected to a series of reactions, including coupling with ethylamine and subsequent deprotection, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving nicotinic acid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound can modulate the activity of these receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid
- 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid
- Boc-Dap-OH (tert-Butoxycarbonyl-protected amino acids)
Uniqueness
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific structural features, such as the presence of both amino and Boc-protected aminoethyl groups.
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-8-4-5-9(11(17)18)10(14)16-8/h4-5H,6-7H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
InChI-Schlüssel |
VBSKGZYBXCFPME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=C(C=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















